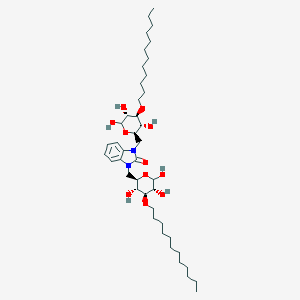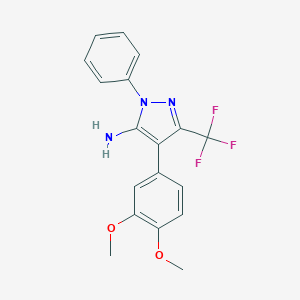![molecular formula C25H19F3N4O B290139 N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as MTMQ, is a heterocyclic amine that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. The exact mechanism of action of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is still under investigation, but it is believed to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, including COX-2 and LOX, which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to possess antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes, its anti-inflammatory and anti-tumor properties, and its potential as a candidate for the development of enzyme inhibitors. However, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine also has limitations, including its potential toxicity and the need for further research to determine its mechanism of action.
Direcciones Futuras
Future research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine should focus on determining its mechanism of action, identifying its potential applications in various fields, and developing new synthesis methods to improve its yield, purity, and ease of synthesis. Other areas of research may include investigating the potential use of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine as a candidate for the development of enzyme inhibitors, and exploring its potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is needed to determine its full potential and to develop new applications for this promising compound.
Métodos De Síntesis
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a catalyst. Other methods include the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a base, and the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a Lewis acid. The synthesis method used depends on the desired yield, purity, and ease of synthesis.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Propiedades
Fórmula molecular |
C25H19F3N4O |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
5,7,8-trifluoro-N-[(2-methoxyphenyl)methyl]-1-methyl-3-phenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C25H19F3N4O/c1-32-25-17(22(31-32)14-8-4-3-5-9-14)12-16-19(26)24(21(28)20(27)23(16)30-25)29-13-15-10-6-7-11-18(15)33-2/h3-12,29H,13H2,1-2H3 |
Clave InChI |
GLSPXUZPWIWZAG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
SMILES canónico |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)

methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)

![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)

![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)